molecular formula C12H9F3N2O2 B3041849 Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate CAS No. 388572-54-1

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate

Cat. No.: B3041849
CAS No.: 388572-54-1
M. Wt: 270.21 g/mol
InChI Key: DXAZNCOFZKAEEK-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to inhibit succinate dehydrogenase (complex ii) in the fungal mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

For instance, it may inhibit succinate dehydrogenase, thereby disrupting the normal functioning of the enzyme and leading to a halt in energy production . This would result in the death of the fungal cells, providing an effective means of controlling fungal infections .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . By blocking these pathways, the compound prevents the cells from producing the energy they need to survive and function, leading to their death .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been shown to affect lipophilicity, which can influence absorption, distribution, metabolism, and excretion (adme) properties . Specifically, the trifluoromethyl group can reduce lipophilicity compared to the corresponding ethyl derivatives, potentially affecting the compound’s bioavailability .

Result of Action

The result of the compound’s action is likely the death of the fungal cells due to energy deprivation. By inhibiting succinate dehydrogenase, the compound disrupts the cells’ ability to produce energy, leading to their death . This makes the compound potentially useful in the treatment of fungal infections .

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-5-7-6-16-4-3-9(7)17-10(8)12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAZNCOFZKAEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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